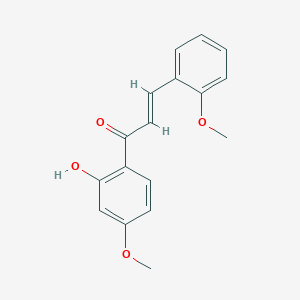

2,4'-Dimethoxy-2'-hydroxychalcone

Description

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-8-9-14(16(19)11-13)15(18)10-7-12-5-3-4-6-17(12)21-2/h3-11,19H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOOAJSZRVJKCW-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4’-Dimethoxy-2’-hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction between 2’-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH). The reaction is typically carried out under ball mill conditions, which enhances the reaction efficiency and yield . The optimized conditions include using 1 equivalent of substituted benzaldehyde and 2 equivalents of KOH, with two grinding cycles of 30 minutes each .

Industrial Production Methods

While specific industrial production methods for 2,4’-Dimethoxy-2’-hydroxychalcone are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavones and flavanones via palladium (II)-catalyzed oxidative cyclization.

Reduction: Reduction reactions can convert the chalcone into corresponding dihydrochalcones.

Substitution: The methoxy and hydroxy groups on the aromatic rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Palladium (II) catalysts, molecular oxygen, or other oxidants such as iodine (I2).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.

Major Products Formed

Flavones and Flavanones: Formed through oxidative cyclization.

Dihydrochalcones: Formed through reduction reactions.

Substituted Chalcones: Formed through substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

2,4'-Dimethoxy-2'-hydroxychalcone serves as a crucial building block in the synthesis of various flavonoid derivatives. It is synthesized primarily through the Claisen-Schmidt condensation reaction between 2-hydroxy-4-methoxyacetophenone and 2-methoxybenzaldehyde. This compound can undergo various chemical transformations, including oxidation to form flavones or reduction to produce dihydrochalcones.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Flavones | Palladium(II) catalysts |

| Reduction | Dihydrochalcones | Pd/C for hydrogenation |

| Substitution | Various derivatives | Nucleophiles in basic/acidic conditions |

Biology

The compound exhibits significant biological activities:

-

Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), modulating the NF-κB signaling pathway.

Study Focus Inflammatory Markers Results Cytokine Inhibition TNF-α, IL-6 Significant reduction observed - Antioxidant Activity : It scavenges free radicals and enhances glutathione (GSH) levels, contributing to cellular protection against oxidative stress.

Medicine

Research has highlighted the potential anticancer properties of this compound:

-

Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key signaling pathways and inhibiting cell proliferation.

-

In vitro studies have shown cytotoxic effects against various cancer cell lines, including HeLa cells.

Compound IC50 (µM) This compound 0.074 Doxorubicin 0.002

-

In vitro studies have shown cytotoxic effects against various cancer cell lines, including HeLa cells.

Industry

In industrial applications, this compound is utilized in developing new materials with specific chemical properties and as a precursor for synthesizing other bioactive compounds.

Case Studies

- Anti-inflammatory Mechanism : A study demonstrated that this compound significantly reduced levels of inflammatory markers in BV2 microglial cells, highlighting its potential for treating neuroinflammatory conditions.

- Cytotoxicity Against Cancer Cells : Research involving the MTT assay revealed that this compound exhibited moderate cytotoxicity against HeLa cells compared to standard chemotherapeutics like doxorubicin.

- Hypoglycemic Effect : In animal models of type 2 diabetes, doses of 200–300 mg/kg/day of the compound showed a hypoglycemic effect comparable to metformin, suggesting its potential use in diabetes management.

Mechanism of Action

The biological activity of 2,4’-Dimethoxy-2’-hydroxychalcone is attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and enhances the biosynthesis of glutathione (GSH).

Anti-inflammatory Activity: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anticancer Activity: Induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Analogues and Substitution Patterns

Key structural analogs and their substituents are summarized in Table 1.

Table 1: Structural and Molecular Comparison of Chalcone Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2,4'-Dimethoxy-2'-hydroxychalcone | 2'-OH, 4-OCH₃, 4'-OCH₃ | 284.31 | Antioxidant, MAO-B inhibition |

| 2-Chloro-4',6'-dimethoxy-2'-hydroxychalcone | 2'-OH, 4'-OCH₃, 6'-OCH₃, 2-Cl | 318.75 | Nrf2 activation, GSH biosynthesis |

| 2',4'-Dichloro-3-hydroxy-4-methoxychalcone | 3-OH, 4-OCH₃, 2'-Cl, 4'-Cl | 322.00 | Anti-inflammatory (68% PGE2 inhibition) |

| 4,2'-Dihydroxy-4'-methoxychalcone | 2'-OH, 4-OH, 4'-OCH₃ | 270.28 | Antiallergic, plant-derived |

| 2'-Hydroxychalcone | 2'-OH | 224.21 | Baseline for SAR studies |

Antioxidant and Nrf2 Activation

- This compound: Exhibits moderate antioxidant activity due to the 2'-hydroxyl group, which donates hydrogen atoms to neutralize radicals.

- 2-Chloro-4',6'-dimethoxy-2'-hydroxychalcone : A synthetic derivative with a chlorine atom at position 2 and methoxy groups at 4' and 6'. This compound demonstrates potent Nrf2-mediated transcriptional activation, increasing glutathione (GSH) biosynthesis by 2.5-fold in breast cancer cells. The electron-withdrawing chlorine enhances electrophilicity, improving interaction with Keap1-Nrf2 pathways .

Anti-Inflammatory Activity

- 2',4'-Dichloro-3-hydroxy-4-methoxychalcone : Shows 68% inhibition of prostaglandin E2 (PGE2) in RAW 264.7 macrophages, outperforming ibuprofen (53%). The dichloro substitution amplifies COX-2 enzyme inhibition, while the 3-hydroxy group stabilizes binding .

- This compound: Limited direct anti-inflammatory data, but analogs like 4-chloro-2',4'-dihydroxychalcone suggest methoxy groups may reduce potency compared to hydroxylated derivatives .

Antimicrobial Activity

Pharmacokinetic and Physicochemical Properties

- Solubility and Drug-Likeness: this compound: Predicted logP = 3.2 (SwissADME), indicating moderate lipophilicity. 2-Chloro-4',6'-dimethoxy-2'-hydroxychalcone: Higher logP (3.8) due to chlorine, reducing aqueous solubility but enhancing blood-brain barrier permeability .

Stability :

Structure-Activity Relationship (SAR) Insights

Hydroxyl vs. Methoxy Groups :

- Hydroxyl groups at position 2' enhance antioxidant and estrogenic activities by enabling hydrogen bonding and radical scavenging .

- Methoxy substitutions improve metabolic stability but reduce polarity, often diminishing antimicrobial efficacy .

Electron-Withdrawing Groups (e.g., Cl) :

- Chlorine at position 2 or 4' increases electrophilicity, enhancing interactions with biological targets (e.g., Nrf2, COX-2) .

Dual Substitution Patterns :

- Compounds with mixed hydroxyl/methoxy groups (e.g., 4,2'-dihydroxy-4'-methoxychalcone) balance solubility and activity, making them viable for drug development .

Biological Activity

2,4'-Dimethoxy-2'-hydroxychalcone is a compound belonging to the chalcone class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure comprises two methoxy groups and a hydroxyl group, which contribute to its biological activities by influencing its interaction with various biological targets.

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins in lipopolysaccharide (LPS)-stimulated macrophages.

Key Findings:

- The compound reduces nitric oxide production with an IC50 value ranging from 7.1 to 9.6 µM in RAW 264.7 cells .

- It downregulates the expression of inflammatory cytokines including TNF-α and IL-6, which are crucial in mediating inflammatory responses .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. The compound has been found to scavenge free radicals effectively, thereby reducing oxidative stress.

Key Findings:

- It increases glutathione levels while decreasing reactive oxygen species (ROS) production in cellular models .

- The compound's ability to mitigate oxidative stress suggests potential protective effects against oxidative damage in cells.

3. Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. It has shown efficacy against various cancer cell lines.

Key Findings:

- In vitro studies indicate that the compound inhibits the proliferation of cancer cells while promoting apoptosis .

- Specific mechanisms include the modulation of cell cycle regulators and induction of apoptosis-related proteins .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- In Vitro Study on Macrophages : This study explored the compound's effect on LPS-induced inflammation in RAW 264.7 macrophages. Results indicated a marked decrease in NO production and pro-inflammatory cytokines upon treatment with varying concentrations of the compound .

- Cancer Cell Line Study : The efficacy of this compound was tested on human lung cancer cells, revealing significant growth inhibition and induction of apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended analytical methods for characterizing 2,4'-Dimethoxy-2'-hydroxychalcone and its derivatives in complex biological matrices?

- Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for structural elucidation and quantification. For instance, optimized protocols using Gemini-NXC18 columns with acetonitrile/water gradients (0.1% formic acid) and electrospray ionization (ESI) in positive/negative ion modes enable precise identification of fragmentation pathways (e.g., m/z 284.105 for the parent ion) . Flowing Atmospheric Pressure Afterglow MS (FAPA-MS) is a complementary technique for rapid analysis without derivatization, particularly useful for low molecular weight compounds .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Substituent positioning and reaction conditions are critical. Methoxy groups at the 2,4'-positions enhance stability during Claisen-Schmidt condensation. Hydrogenating bioreduction using cyanobacterial strains (e.g., A. laxa) can produce dihydrochalcone derivatives with high chemoselectivity, but yields depend on methoxy group placement and biocatalyst selection . Post-synthesis purification via solid-phase extraction (SPE) with OASIS MCX sorbents effectively removes chlorophyll and carotenoid contaminants from microbial cultures .

Q. What experimental models are suitable for evaluating the cytotoxicity of this compound?

- Methodological Answer: Lipid-loaded HepG2 cells are a validated model for studying oxidative stress-induced cytotoxicity. Protocols involve incubating cells with chalcone-loaded nanoemulsions (e.g., 10–100 µM concentrations) and measuring reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Parallel assays for ICAM-1/VCAM-1 transcript inhibition using RT-PCR are recommended to assess anti-inflammatory activity .

Advanced Research Questions

Q. How does the position of methoxy and hydroxyl substituents influence the biocatalytic hydrogenation efficiency of this compound in cyanobacterial models?

- Methodological Answer: Methoxy groups at the 2,4'-positions reduce steric hindrance, favoring C=C bond reduction in the enone unit. Cyanobacteria (e.g., halophilic strains) exhibit >80% conversion to dihydrochalcones under 14-day incubations, whereas 2'-hydroxy derivatives undergo competing flavanone formation via cyclization . Strain-specific differences in NADPH-dependent enone reductases further modulate efficiency, requiring comparative metabolomic profiling .

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antioxidant effects) of this compound?

- Methodological Answer: Dose-dependent biphasic effects are common. For example, nanoemulsion-encapsulated chalcones show fungicidal activity at 50 µM in Danio rerio models but induce ROS-mediated cytotoxicity in HepG2 cells at >100 µM . Mechanistic studies should combine transcriptomics (e.g., TNF-α pathway analysis) with redox profiling (e.g., glutathione depletion assays) to delineate context-specific effects .

Q. What strategies enhance the stability of this compound during long-term biocatalytic transformations?

- Methodological Answer: Co-solvent systems (e.g., methanol:ammonium formate, 3:2 v/v) stabilize chalcones during cyanobacterial incubations. Ultrasound-assisted extraction minimizes degradation, while SPE post-processing removes enzymatic interferents . Monitoring flavanone byproducts via UHPLC-MS/MS ensures reaction specificity, as spontaneous cyclization can occur in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.